molecular formula C37H43N3O10S2 B613765 Sulfo-Cy5-SE CAS No. 146368-14-1

Sulfo-Cy5-SE

Cat. No. B613765
M. Wt: 753.9 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cy5-SE (Sulfo-Cyanine5 Succinimidyl Ester) is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It is highly hydrophilic and water-soluble .


Synthesis Analysis

A strategy for the stereoselective synthesis of a molecular platform for targeted delivery of bimodal therapeutic or theranostic agents to the prostate-specific membrane antigen (PSMA) receptor was developed. This platform contains a urea-based, PSMA-targeting Glu-Urea-Lys (EuK) fragment as a vector moiety and a tripeptide linker with terminal amide and azide groups for subsequent addition of two different therapeutic and diagnostic agents. A bimodal theranostic conjugate of this platform with a cytostatic drug (docetaxel) and a fluorescent label (Sulfo-Cy5) was synthesized .


Molecular Structure Analysis

Sulfo-Cy5-SE is a water-soluble Cyanine5 succinimidyl ester, an equivalent of Cy5® NHS ester, for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent .


Chemical Reactions Analysis

The Sulfo-NHS ester reaction scheme for chemical conjugation to a primary amine involves a reaction with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .


Physical And Chemical Properties Analysis

In non-viscous aqueous solutions, the cyanine fluorescent dyes Cy3 and Cy5 have rather low fluorescence efficiency (the fluorescence quantum yields of Cy3 and Cy5 are 0.04 and 0.3, respectively ). Sulfo-Cy5 NHS ester is a sulfonated, hydrophilic, and highly water-soluble dye .

Scientific Research Applications

  • Fluorescent Labeling : Sulfo-Cy5-SE is used as a fluorescent labeling reagent, especially for conjugation to antibodies, DNA, lipids, and other materials containing amino groups. Its water solubility, pH insensitivity, and reduced dye aggregation under labeling conditions make it valuable for biological research (Mujumdar et al., 1993).

  • Biosynthesis of Sulfo-Conjugates : Research has demonstrated the use of sulfo-Cy5-SE in the biosynthesis of sulfo-conjugates, which are important for studying the biological activities of various substances (Nishikawa et al., 2017).

  • Pharmacogenetics : Sulfo-Cy5-SE has implications in pharmacogenetics, particularly in the study of cytosolic sulfotransferases (SULTs) which are involved in the metabolism of numerous xenobiotics and endogenous compounds (Nowell & Falany, 2006).

  • Microbial Metabolism : It's involved in the study of microbial metabolism, especially in bacteria that utilize sulfonates and sulfate esters as sulfur sources (Kertesz, 2000).

  • Photophysics Studies : Sulfo-Cy5-SE is useful in photophysics, particularly in studying the fluorescence and photophysical properties of dyes attached to DNA (Sanborn et al., 2007).

  • Role in Chemical Metabolism : It aids in understanding the role of human sulfotransferases in the metabolism of chemicals, as these enzymes catalyze reactions involving sulfonation (Gamage et al., 2006).

  • Structural Studies : Research has been conducted on the structural plasticity of human cytosolic sulfotransferase dimer, which is essential in substrate selectivity and catalysis, and sulfo-Cy5-SE plays a role in these studies (Tibbs et al., 2015).

  • Broad Substrate Specificity : It's used in studies exploring the molecular basis for the broad substrate specificity of human sulfotransferase 1A1 (Berger et al., 2011).

  • Protein Analysis : Sulfo-Cy5-SE is employed in the pre-labeling of proteins for SDS-PAGE analysis, demonstrating its versatility in protein studies (Bjerneld et al., 2015).

Safety And Hazards

According to the safety data sheet, Sulfo-Cy5-SE is not classified as a hazardous substance according to EU regulation (EC) No 1272/2008 or GHS regulations, and it does not contain any hazardous substance at more than 1% by weight .

Future Directions

The Sulfo-Cy5-SE has been used in the development of a molecular platform for targeted delivery of bimodal therapeutic or theranostic agents to the prostate-specific membrane antigen (PSMA) receptor . This indicates its potential use in the development of targeted therapeutics.

properties

IUPAC Name

2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWLHDCCGVWTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-Cy5-SE

CAS RN

146368-14-1
Record name Cy5 NHS Ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146368-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cy5 (mono-reactive)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sun, KM Błażewska, AP Kadina… - Bioconjugate …, 2016 - ACS Publications
A bone imaging toolkit of 21 fluorescent probes with variable spectroscopic properties, bone mineral binding affinities, and antiprenylation activities has been created, including a novel …
Number of citations: 42 pubs.acs.org
CE MCKENNA, BA KASHEMIROV, S SUN, F NI… - ic.gc.ca
Fluorescent probes based on N-heterocyclic bisphosphonates or their phosphonocarboxylate analogues are provided. The probes have variable spectroscopic properties, bone …
Number of citations: 2 www.ic.gc.ca
CE MCKENNA, BA KASHEMIROV, S SUN, F NI… - ic.gc.ca
du brevet 2981678 - Base de données sur les brevets canadiens Passer au contenu Sélection de la langue English / Government of Canada Search https://www.canada.ca/fr/sr.html …
Number of citations: 2 www.ic.gc.ca
S Sun - 2013 - search.proquest.com
Bisphosphonates (BPs) are therapeutic agents for treatment of bone disorders such as osteoporosis and Paget's disease. Several nitrogen-containing bisphosphonates (N-BPs) and …
Number of citations: 1 search.proquest.com

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